Compound Description: This compound and, specifically, its calcium salt (GKP-240) were studied for their hypoglycemic activity. GKP-240 exhibited significant hypoglycemic effects in a glucose tolerance test in rats, although less potent than the reference drug glyburide. []
Relevance: Both this compound and 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline share a central 4H-1,2,4-triazol-3-yl moiety as a core structural feature. Additionally, both compounds possess substitutions at the 5-position of the triazole ring, with a thio-linker connected to various functional groups. These structural similarities suggest potential for shared pharmacological properties and warrant further investigation.
Compound Description: GSK598,809 is a dopamine D3 receptor (D3R) antagonist. It has been investigated for its potential in treating opioid and cocaine abuse disorders, but further development was hampered due to concerns about potential adverse cardiovascular effects when co-administered with cocaine. []
Relevance: GSK598,809, similar to 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline, features a central 4-methyl-4H-1,2,4-triazol-3-yl unit. Both compounds also share a thioether linkage at the 5-position of the triazole ring. This structural resemblance suggests a potential relationship in their pharmacological profiles and mechanisms of action.
Relevance: Unlike 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline, SB-277,011A lacks a triazole ring in its structure. While it shares the D3R antagonist activity with some triazole-containing compounds, it represents a distinct structural class. This difference highlights the diversity of chemical scaffolds that can interact with D3R.
R-VK4-40 ((R)-N-(4-(4-(2-Chloro-3-ethylphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide) and R-VK4-116 ((R)-N-(4-(4-(3-Chloro-5-ethyl-2-methoxyphenyl)piperazin-1-yl)-3-hydroxybutyl)-1H-indole-2-carboxamide)
Compound Description: These are newly developed dopamine D3 receptor (D3R) antagonists. Preclinical studies in rats have indicated that they might have a safer cardiovascular profile compared to earlier D3R antagonists like GSK598,809 and SB-277,011A. They are currently under development for potential use in treating opioid and cocaine use disorders. []
Relevance: R-VK4-40 and R-VK4-116, while also being D3R antagonists, differ structurally from 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline. The absence of the triazole core and the presence of a piperazine ring linked to an indole ring in R-VK4-40 and R-VK4-116 distinguish them structurally. This highlights the possibility of achieving D3R antagonism through diverse chemical scaffolds.
Compound Description: L-741,626 is a dopamine D2 receptor-selective antagonist. It was included in a study comparing the cardiovascular effects of different dopamine receptor antagonists in the presence of cocaine or oxycodone. []
Relevance: Unlike the target compound, L-741,626 lacks a triazole ring and features a piperidine ring linked to an indole moiety. While both compounds are associated with dopamine receptor antagonism, their distinct structures reflect selectivity for different dopamine receptor subtypes.
Compound Description: INCB9471 is a potent and specific inhibitor of the C-C chemokine receptor 5 (CCR5). It is a noncompetitive antagonist of CCR5 and has shown efficacy in reducing viral load in clinical trials for HIV-1 infection. [, ]
Relevance: INCB9471 differs structurally from 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline in that it lacks a triazole ring and incorporates a piperidine-linked pyrimidine moiety. The distinct structures and targets of these compounds highlight the diversity of chemical entities capable of modulating different biological pathways.
Compound Description: SCH-D, also known as vicriviroc, is a CCR5 antagonist that has been investigated in clinical trials for the treatment of HIV-1 infection. It blocks the binding of HIV-1 to CCR5, preventing viral entry into cells. []
Relevance: SCH-D, similar to INCB9471, lacks the triazole ring that characterizes 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline. It instead incorporates a piperidine-pyrimidine scaffold. This distinction highlights the structural diversity among CCR5 antagonists.
Compound Description: 873140, also known as aplaviroc, is a CCR5 antagonist that has been evaluated in clinical trials for treating HIV-1 infection. It acts by binding to CCR5 and inhibiting the entry of HIV-1 into host cells. []
Relevance: 873140, like the previous CCR5 antagonists mentioned, does not contain the triazole ring found in 4-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)aniline. It features a complex spirocyclic system. This structural difference emphasizes the variety of chemical structures capable of interacting with CCR5.
Compound Description: UK427857, also known as maraviroc, is a CCR5 antagonist approved for treating HIV-1 infection. It works by binding to CCR5 on the surface of immune cells, blocking the interaction with the viral gp120 protein and preventing viral entry. []
N-(4-fluorophenyl)-2-(5-((2-(4-methoxy-2,5-dimethylphenyl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)acetamide (Hit-1) and 4-(4-((2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)carbamoyl)pyridin-2-yl)-1-methylpiperazin-1-ium (Hit-4)
Compound Description: Hit-1 and Hit-4 are compounds identified through virtual screening based on the pharmacophoric features of infigratinib, a known fibroblast growth factor receptor (FGFR) inhibitor. They were predicted to possess favorable drug-like properties and showed good binding affinities to FGFR-1 in docking studies. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.